2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CCDC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CCDC is a purine analog that has been found to exhibit antitumor and antiviral activities.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds focuses on the synthesis and characterization of novel purine and pyrimidine derivatives, highlighting the versatility of these structures in chemical synthesis. For example, the study of the synthesis and X-ray study of purine and thymine derivatives reveals insights into their structural configurations and potential for forming hydrogen bonds, which could influence the design of new pharmaceuticals or materials (Cetina et al., 2004).
Enzyme Inhibition
Compounds with purine structures have been evaluated as enzyme inhibitors, suggesting potential applications in developing therapeutic agents. The synthesis of cis-(6-substituted-9-purinyl)cycloalkylcarbinols as adenosine deaminase inhibitors indicates the medicinal chemistry applications of these structures (Schaeffer et al., 1964).
Antiviral and Anticancer Properties
Some derivatives have been studied for their cytotoxic and antiviral activities, suggesting that similar compounds could have applications in treating diseases. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate the potential of such compounds in cancer therapy (Deady et al., 2003).
Material Science Applications
The structural and material properties of related compounds have also been explored, with studies on the synthesis and properties of aromatic polyamides containing the cyclohexane structure indicating potential applications in developing new materials with specific mechanical and thermal properties (Hsiao et al., 1999).
properties
IUPAC Name |
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-11-8-9-14(10-12(11)2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGUBXEGSSOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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